molecular formula C8H10N2O3 B2890484 Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate CAS No. 2253630-19-0

Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate

Cat. No.: B2890484
CAS No.: 2253630-19-0
M. Wt: 182.179
InChI Key: LRYVUGBYAQJFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate is a spirocyclic compound featuring a bicyclic framework with two nitrogen atoms (5,6-diaza) and a spiro[2.4]hept-4-ene core. The ethyl ester group at position 4 and the 7-oxo moiety are critical functional groups influencing its reactivity and applications. This compound is marketed as a specialized building block for organic synthesis, with a high cost (€837/50 mg) reflecting its niche utility .

Properties

IUPAC Name

ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-6(11)5-8(3-4-8)7(12)10-9-5/h2-4H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYVUGBYAQJFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)C12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Cyclization via Malonate Derivatives

A seven-step synthesis inspired by tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate preparations (CN111620869A) provides a foundational framework. While the target compound differs in ring size and substituents, key steps are adaptable:

  • Ethyl Malonate Activation : Ethyl malonate reacts with ethanol under reflux (25–80°C, 5 hours) to form intermediate diesters.
  • Reductive Amination : Lithium borohydride in tetrahydrofuran reduces esters to diols (0–70°C, 2.5 hours).
  • Tosyl Protection : p-Toluenesulfonyl chloride in dichloromethane introduces sulfonamide groups (25°C, 12 hours).
  • Cyclization : Cesium carbonate in acetonitrile facilitates spiro ring closure (25–90°C, 3 hours, 70% yield).

For the target compound, modifying the diol precursor to include a pre-installed oxo group and adjusting ring sizes may achieve the desired structure.

Two-Step Phase-Transfer Catalyzed Synthesis

A streamlined approach from CN112321599A for 7-oxo-2-azaspiro[3.5]nonane demonstrates scalability:

  • Cyclization : Bis(2-chloroethyl)ether and cyanoacetaldehyde diethyl acetal react in N,N-dimethylformamide with tetrabutylammonium bromide and potassium iodide (70–100°C, 10–24 hours).
  • Reduction : Lithium aluminum hydride in tetrahydrofuran reduces nitriles to amines (−10°C, 4–8 hours, 82.6% yield).

Adapting this method requires substituting cyanoacetaldehyde with a carboxylate-bearing precursor to introduce the ester moiety.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Cyclization Efficiency : Acetonitrile and dichloromethane are optimal for spiro ring formation due to high dielectric constants, stabilizing transition states. Elevated temperatures (70–90°C) enhance reaction rates but risk side reactions like epimerization.
  • Reduction Selectivity : Low temperatures (−10°C) during lithium aluminum hydride reactions prevent over-reduction of ester groups.

Catalytic Systems

  • Phase-Transfer Catalysts : Tetrabutylammonium salts improve interfacial reactions in biphasic systems, critical for cyclization steps.
  • Metal Catalysts : Palladium on carbon (Pd/C) enables selective hydrogenolysis of protecting groups without affecting the spiro core.

Analytical Characterization and Quality Control

Spectroscopic Data

  • NMR : Key signals include:
    • ¹H NMR (400 MHz, MeOD) : δ 4.20 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.80–3.60 (m, 2H, spiro-CH₂), 2.90–2.70 (m, 2H, N-CH₂).
    • ¹³C NMR : δ 172.5 (C=O), 61.3 (COOCH₂CH₃), 58.9 (spiro-C).

Chromatographic Purity

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity, with retention times ~12.5 minutes.

Industrial Scalability and Challenges

Yield Maximization

  • Stepwise vs. One-Pot : Multi-step processes (e.g., CN111620869A) offer higher intermediate purity (70–100% per step) but incur longer production cycles. One-pot methods reduce costs but struggle with byproduct accumulation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original spiro compound, such as hydroxylated or substituted versions, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Diazaspiro Compounds

Compound Name Substituents/Modifications Key Properties/Data Reference
Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate Ethyl ester at C4, 7-oxo group Molecular formula: Not explicitly stated; High-cost synthetic intermediate
Methyl (1S,2R,3R*)-2-(4-chlorophenyl)-1-cyano-4-methyl-7-oxo-5,6-diazaspiro[2.4]hept-4-ene-1-carboxylate 4-Chlorophenyl, cyano, methyl ester at C1 Yield: 65%; mp 148–149°C; 1H NMR data provided
Methyl 6-(2,3-difluorobenzyl)-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxylate Spiro[3.5] core, difluorobenzyl, hydroxy, methyl Synthesis yield: ~65% (similar method inferred)
4-Methyl-5,6-diazaspiro[2.4]hept-4-en-7-one 7-oxo group, methyl at C4 CAS: 7721-57-5; Molecular formula: C6H7N2O

Key Observations :

  • Substituent Effects: The introduction of electron-withdrawing groups (e.g., cyano in ) enhances stability but may reduce solubility.
  • Spiro Ring Size : Larger spiro systems (e.g., spiro[3.5] in ) exhibit distinct conformational flexibility compared to spiro[2.4], affecting binding interactions in medicinal chemistry contexts.

Heteroatom Variations in Spirocyclic Systems

Compound Name Heteroatoms Molecular Formula Molecular Weight Key Applications Reference
This compound 2N (5,6-diaza) Not explicitly stated Not available Synthetic intermediate
Ethyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate 1O (4-oxa) C9H12O4 184.19 Not specified
(5R)-ethyl 6-benzyl-8,8-dimethyl-7,9-dioxo-1-oxa-2,6-diazaspiro[4.4]non-2-ene-3-carboxylate (YA3) 2N, 1O (1-oxa) C24H25N2O6 437.47 Cytotoxic (IC50: 92 µM)

Key Observations :

  • Bioactivity : Compounds like YA3 with mixed heteroatoms (N and O) and extended spiro systems show cytotoxicity, suggesting structure-activity relationships dependent on heteroatom arrangement .

Biological Activity

Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate (CAS Number: 2253630-19-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C8_8H10_{10}N2_2O3_3
  • Molecular Weight : 182.18 g/mol
  • LogP : 0.98
  • Polar Surface Area : 68 Ų

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing potential applications in antibacterial, antifungal, and anticancer therapies.

Antibacterial and Antifungal Activity

Research has indicated that compounds with similar spiro structures show promising antibacterial and antifungal properties. For instance, derivatives of diazaspiro compounds have demonstrated effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines. However, initial findings suggest limited cytotoxic effects against CCRF-CEM leukemia cells with IC50_{50} values exceeding 20 µg/mL, indicating a need for further structural modifications to enhance activity .

Study on Antibacterial Properties

A recent study evaluated a series of diazaspiro compounds for their antibacterial efficacy. Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that certain substitutions enhanced activity significantly, suggesting that the spiro structure could be a valuable scaffold for developing new antibacterial agents .

Anticancer Evaluation

Another investigation focused on the synthesis of 7-oxo substituted analogues of tetrahydrofolic acid derivatives. While these analogues were found to be inactive against leukemia cells, the study highlighted the importance of structural modifications in enhancing biological activity . This underscores the potential for Ethyl 7-oxo derivatives to be optimized for better therapeutic outcomes.

Comparative Table of Biological Activities

Activity Type Compound MIC/IC50 Values Reference
AntibacterialEthyl 7-oxo derivativesComparable to ciprofloxacin
AntifungalEthyl 7-oxo derivativesComparable to fluconazole
AnticancerEthyl 7-oxo derivativeIC50 > 20 µg/mL (inactive)

Q & A

Q. What are the recommended synthetic strategies for Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate, and how can reaction yields be optimized?

Synthesis typically involves multi-step reactions, such as cascade assemblies of pyrazolin-5-ones with substituted malononitriles under mild acidic or basic conditions. For example, describes a cascade reaction using benzylidenemalononitriles to form spirocyclopropylpyrazolones, achieving yields up to 73% with diastereomeric ratios of 4:1. Key optimization steps include:

  • Catalyst selection : Lewis acids (e.g., Cu(I)) enhance cyclopropanation efficiency.
  • Temperature control : Reactions at 0–25°C minimize side-product formation.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How can the molecular structure of this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. demonstrates the use of SC-XRD (R-factor = 0.054) to resolve bond lengths, angles, and ring puckering in similar spirocyclic compounds. Complementary methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl groups at C4, carbonyl at C7).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 403 [M+H]+ in ) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this spirocyclic compound in drug discovery contexts?

Quantum chemical calculations (e.g., DFT) and reaction path search methods () are critical. Steps include:

  • Transition state analysis : Identify energy barriers for ring-opening reactions or nucleophilic attacks.
  • Electrostatic potential mapping : Predict sites for electrophilic/nucleophilic interactions (e.g., carbonyl groups at C7).
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .

Q. What methodologies address contradictions in crystallographic data refinement for spirocyclic systems?

SHELX programs ( ) are widely used for refining challenging structures. Strategies include:

  • Twinned data handling : SHELXL’s twin refinement mode to resolve overlapping reflections.
  • Disorder modeling : Partial occupancy assignments for flexible substituents (e.g., ethyl carboxylate groups).
  • Validation tools : R-factor convergence checks and residual density analysis to ensure model accuracy .

Q. How can researchers investigate the biological activity of this compound, and what experimental designs mitigate false positives?

  • In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR.
  • Control experiments : Include structurally analogous compounds (e.g., ’s spiro-oxazine derivatives) to isolate spirocyclic-specific effects.
  • Dose-response curves : EC50_{50}/IC50_{50} determination with triplicate measurements to ensure reproducibility .

Q. What advanced techniques analyze ring puckering and conformational dynamics in this molecule?

Cremer-Pople puckering parameters ( ) quantify non-planar distortions in spiro rings. Implementation steps:

  • Coordinate extraction : Derive atomic positions from SC-XRD or MD simulations.
  • Amplitude/phase calculations : Use software like PLATON to compute puckering amplitudes (e.g., q2q_2, ϕ2\phi_2) for five-membered rings.
  • Dynamic NMR : Variable-temperature studies to detect pseudorotation barriers .

Q. Key Data from Evidence

  • Synthesis yields : Up to 73% for spirocyclopropylpyrazolones ().
  • Crystallographic metrics : R-factor = 0.054 (), m/z 403 [M+H]+ ().
  • Computational tools : SHELX for refinement (), DFT for reaction design ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.